![molecular formula C14H19N5OS B6437698 4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2422368-45-2](/img/structure/B6437698.png)
4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a methoxy group and a piperazine ring linked to a thiazole moiety
Preparation Methods
The synthesis of 4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by the formation of the piperazine derivative, and finally, the coupling of these intermediates with the pyrimidine core. Common reagents used in these reactions include thionyl chloride, piperazine, and various solvents such as ethanol or dimethylformamide. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may target the pyrimidine ring, using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine and thiazole rings. Common reagents include halogens for electrophilic substitution and amines for nucleophilic substitution.
Major Products: These reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation of the thiazole ring may produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. For example, the compound may bind to DNA or proteins, affecting cellular processes such as replication or transcription.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrimidine derivatives, such as:
- 2-methyl-4-(4-methylpiperazin-1-yl)pyrimidine
- 4-methoxy-2-(4-methylthiazol-2-yl)pyrimidine
- 6-(4-methylpiperazin-1-yl)-2-methylthiazole
Compared to these compounds, 4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Biological Activity
4-Methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and piperazine moieties. The synthetic route generally includes the formation of the pyrimidine core followed by the introduction of the methoxy and thiazole substituents.
Antimicrobial Activity
Research indicates that derivatives containing thiazole and piperazine exhibit promising antimicrobial properties. For instance, a study demonstrated that various thiazole-piperazine compounds showed moderate to excellent activity against a range of bacterial strains (Table 1) .
Compound | Structure | Antimicrobial Activity |
---|---|---|
5a | 5a | Moderate |
5b | 5b | Excellent |
5c | 5c | Moderate |
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce the production of nitric oxide (NO) in LPS-stimulated macrophage cells. This reduction is associated with decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory processes .
Key Findings:
- Compound V4 : Inhibits iNOS and COX-2 expression.
- Molecular Docking : Shows strong binding affinity to iNOS and COX-2 active sites.
Case Studies
A notable case study involved the administration of a thiazole-piperazine derivative in animal models of inflammation. The results indicated a marked decrease in inflammatory markers and improved clinical outcomes compared to control groups. This suggests potential for development as an anti-inflammatory therapeutic agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Compounds inhibit key enzymes involved in inflammatory pathways.
- Cellular Signaling Modulation : Alters signaling pathways that govern inflammatory responses.
Properties
IUPAC Name |
4-[[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-11-17-12(9-21-11)8-18-3-5-19(6-4-18)13-7-14(20-2)16-10-15-13/h7,9-10H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBWQYQUSDYTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.